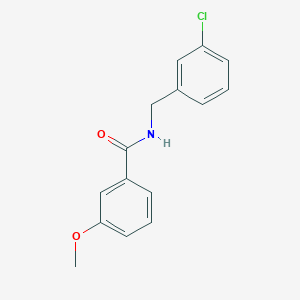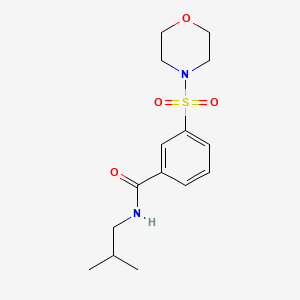
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as MPHP, is a synthetic compound that belongs to the family of beta-adrenergic receptor agonists. MPHP is commonly used as a research chemical in scientific studies related to the field of pharmacology. It is a white crystalline powder that is soluble in water and has a molecular formula of C16H24ClNO3.
Wirkmechanismus
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a selective beta-adrenergic receptor agonist, which means that it activates only beta-adrenergic receptors and not other types of receptors. The activation of beta-adrenergic receptors by 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride leads to the activation of various intracellular signaling pathways, which ultimately leads to the physiological effects of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride.
Biochemical and Physiological Effects:
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has various biochemical and physiological effects on the body. It increases heart rate and blood pressure by activating beta-1 adrenergic receptors in the heart and blood vessels. It also increases metabolism by activating beta-2 adrenergic receptors in the liver and skeletal muscles. 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have bronchodilatory effects, which makes it useful in the treatment of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments are that it is a selective beta-adrenergic receptor agonist, which means that it activates only beta-adrenergic receptors and not other types of receptors. It is also a potent agonist, which means that it produces a strong physiological response. The limitations of using 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments are that it is a synthetic compound, which means that it may not accurately represent the physiological effects of natural compounds. It is also a research chemical, which means that its long-term effects on the body are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One direction is to study its effects on different types of beta-adrenergic receptors. Another direction is to study its effects on different physiological processes such as glucose metabolism and lipid metabolism. Additionally, the long-term effects of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride on the body need to be studied in order to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a synthetic compound that is commonly used in scientific research to study the effects of beta-adrenergic receptors on various physiological processes. It has various biochemical and physiological effects on the body and is a potent agonist of beta-adrenergic receptors. While 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments, its long-term effects on the body are not well understood and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the reaction of 3-methoxyphenol with 1-pyrrolidinepropanol in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography. The synthesis of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is commonly used in scientific research to study its effects on beta-adrenergic receptors. Beta-adrenergic receptors are a group of G-protein-coupled receptors that are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is used to study the mechanism of action of beta-adrenergic receptors and their role in various physiological processes.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-17-13-5-4-6-14(9-13)18-11-12(16)10-15-7-2-3-8-15;/h4-6,9,12,16H,2-3,7-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZXVITPBQFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)

![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)
![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)